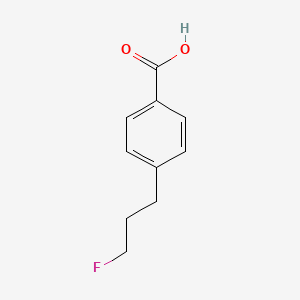
3,3'-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol: is a complex organic compound characterized by the presence of two phenolic groups connected through a cyclopentylmethyl-bridged azanediyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol typically involves multi-step organic reactions. One common approach is the reaction of cyclopentylmethylamine with 2-bromoethanol to form an intermediate, which is then reacted with phenol derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is used as a ligand in coordination chemistry to form stable complexes with metals.
Biology
In biological research, this compound is investigated for its potential as an antioxidant due to the presence of phenolic groups. It is also studied for its interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to chelate metal ions is also of interest in developing metal-based drugs .
Industry
In the industrial sector, 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is used as an intermediate in the synthesis of polymers and resins. Its antioxidant properties make it useful as a stabilizer in various industrial applications .
Mecanismo De Acción
The mechanism of action of 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol involves its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The compound can also chelate metal ions, which may inhibit metal-catalyzed oxidative processes. These properties contribute to its antioxidant and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(Ethane-1,2-diyl)diphenol
- 4,4’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene))bis(2-methoxyphenol)
- [Oxalylbis(azanediyl)]bis(ethane-2,1-diyl) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)]
Uniqueness
Compared to similar compounds, 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is unique due to the presence of the cyclopentylmethyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C22H29NO2 |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
3-[2-[cyclopentylmethyl-[2-(3-hydroxyphenyl)ethyl]amino]ethyl]phenol |
InChI |
InChI=1S/C22H29NO2/c24-21-9-3-7-18(15-21)11-13-23(17-20-5-1-2-6-20)14-12-19-8-4-10-22(25)16-19/h3-4,7-10,15-16,20,24-25H,1-2,5-6,11-14,17H2 |
Clave InChI |
BGMYKCNSSRUILA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CN(CCC2=CC(=CC=C2)O)CCC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)
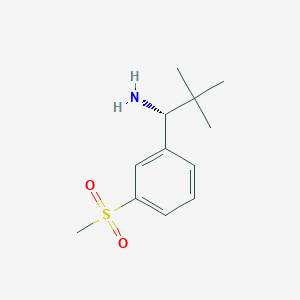
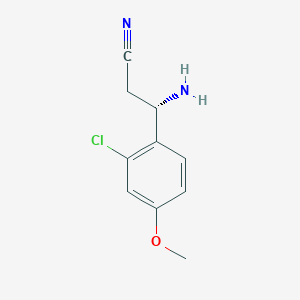
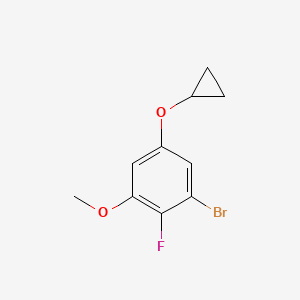
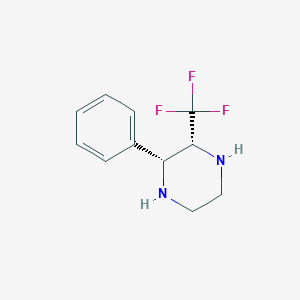
![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)
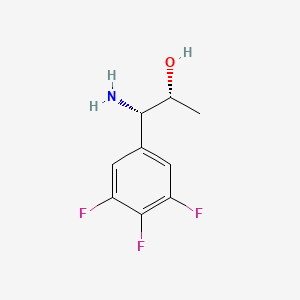
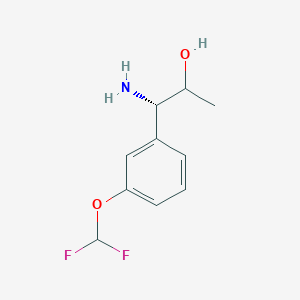
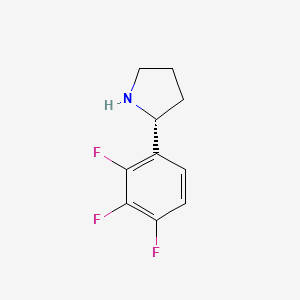

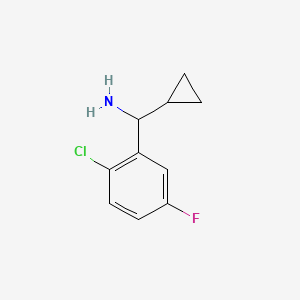
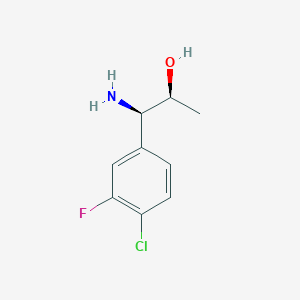
![(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046602.png)
